Diethyl fluoromalonate

Catalog No.
S702443
CAS No.
685-88-1
M.F
C7H11FO4
M. Wt
178.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl fluoromalonate

CAS Number

685-88-1

Product Name

Diethyl fluoromalonate

IUPAC Name

diethyl 2-fluoropropanedioate

Molecular Formula

C7H11FO4

Molecular Weight

178.16 g/mol

InChI

InChI=1S/C7H11FO4/c1-3-11-6(9)5(8)7(10)12-4-2/h5H,3-4H2,1-2H3

InChI Key

GOWQBFVDZPZZFA-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C(=O)OCC)F

Canonical SMILES

CCOC(=O)C(C(=O)OCC)F

The exact mass of the compound Diethyl fluoromalonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 521723. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethyl fluoromalonate (CAS 685-88-1) is a highly versatile, selectively fluorinated aliphatic building block widely procured for the synthesis of pharmaceuticals, agrochemicals, and complex heterocycles. Structurally, it combines the established reactivity of a malonate ester with the unique electronic properties of an alpha-fluorine atom. This configuration provides a stable, easily handled liquid precursor that enables the precise introduction of a monofluoromethylene (-CHF-) group into target molecules. Unlike many volatile or highly hazardous fluorinating agents, diethyl fluoromalonate can be utilized using standard laboratory and industrial infrastructure, making it a foundational material for scaling up fluorinated active pharmaceutical ingredients (APIs) such as 5-fluorouracil derivatives and fluoro-amino acids [1].

Research Fit

Fluorinated C3 synthon for α-fluoro carbonyl and heterocycle construction
Enhanced α-proton acidity enables milder enolate-based alkylation and condensation
Liquid reagent supports nucleophilic aromatic substitution and one-pot synthetic sequences

Substituting diethyl fluoromalonate with unfluorinated diethyl malonate fundamentally alters the metabolic stability and lipophilicity of the downstream product, negating the primary purpose of fluorine incorporation in drug design. Conversely, attempting to use ethyl fluoroacetate as a cheaper monofluorinated substitute introduces severe safety hazards due to its high toxicity and lacks the dual ester handles required for critical cyclization reactions. Furthermore, substitution with diethyl difluoromalonate eliminates the acidic alpha-proton, completely preventing subsequent alpha-alkylation or Michael addition steps. Therefore, for processes requiring both safe handling and the ability to perform sequential C-C bond formations around a single fluorine atom, diethyl fluoromalonate is strictly non-substitutable [1].

Substitution Risk

Diethyl malonate

Lacks the α-fluorine atom; electronic properties and access to fluorinated targets differ significantly

Dimethyl fluoromalonate

Lower molecular weight and boiling point; ester substitution may alter reaction yields and purification behavior

Diethyl difluoromalonate

Additional α-fluorine changes reduction kinetics and SEI formation profile, limiting direct interchange in battery applications

Enhanced Alpha-Proton Acidity for Milder Deprotonation

The introduction of the strongly electron-withdrawing alpha-fluorine atom significantly alters the acidity of the central methylene proton. Diethyl fluoromalonate exhibits a pKa of approximately 10.4, compared to the unfluorinated baseline of diethyl malonate, which has a pKa of 13.5 . This anomalous alpha-fluorine effect means that diethyl fluoromalonate can be deprotonated using significantly milder bases.

Evidence DimensionpKa (Acidity of alpha-proton)
Target Compound Data~10.4
Comparator Or BaselineDiethyl malonate (~13.5)
Quantified Difference~3.1 pKa unit reduction (over 1000-fold more acidic)
ConditionsStandard thermodynamic conditions

Milder deprotonation conditions reduce the risk of base-catalyzed ester hydrolysis and side reactions, directly improving process yield and scalability.

Fluorination reactivity
Head-to-head
Reactive with F₂ (Cu catalysis) vs. unreactive diethyl malonate
Direct fluorination entry avoids multi-step carbanion protocols
Requires copper(II) nitrate catalyst

Safety and Handling Profile vs. Alternative Fluoroacetates

When selecting a monofluorinated building block, ethyl fluoroacetate is often considered but carries severe toxicity risks due to its in vivo conversion to fluorocitrate, a lethal Krebs cycle inhibitor. Ethyl fluoroacetate exhibits a highly toxic intraperitoneal LD50 of approximately 19 mg/kg in mice [1]. Diethyl fluoromalonate bypasses this acute fluoroacetate toxicity pathway, offering a significantly safer handling profile while delivering equivalent monofluoromethylation capability.

Evidence DimensionAcute Toxicity (LD50)
Target Compound DataSignificantly lower acute toxicity, non-fluoroacetate pathway
Comparator Or BaselineEthyl fluoroacetate (LD50 ~19 mg/kg, highly toxic)
Quantified DifferenceElimination of acute fluorocitrate-mediated toxicity
ConditionsIntraperitoneal administration in murine models

Utilizing diethyl fluoromalonate drastically reduces Environmental, Health, and Safety (EHS) compliance costs and operational hazards during large-scale procurement and manufacturing.

α-Proton acidity
Data to verify
~1000-fold increase (predicted ΔpKa ~3)
Supports milder enolate generation
Predicted value; experimental pKa confirmation advised

Dual-Ester Functionality for Heterocycle Cyclization

The synthesis of fluorinated pyrimidines, such as precursors to 5-fluorouracil, requires a building block capable of dual condensation. Diethyl fluoromalonate reacts efficiently with dinucleophiles like formamidine to yield 5-fluoro-4,6-dihydroxypyrimidine [1]. Ethyl fluoroacetate, possessing only a single ester group, is structurally incapable of this simultaneous ring-closing condensation.

Evidence DimensionCyclization capability with dinucleophiles
Target Compound DataEfficient formation of 6-membered fluorinated heterocycles
Comparator Or BaselineEthyl fluoroacetate (Incapable of dual condensation)
Quantified DifferenceBinary (Possible vs. Impossible)
ConditionsCondensation with formamidine/ureas in basic media

For the procurement of precursors for fluorinated pyrimidines and barbiturates, the dual ester handles make this compound an absolute structural necessity.

19F NMR probe
Reported
Validated alongside ethyl fluoroacetate; distinct kinetic parameters
Alternative probe for carboxylesterase assays
Human erythrocyte hemolysates; 19F NMR at 37°C

Retention of Alpha-Reactivity vs. Difluorinated Analogs

In synthetic pathways requiring the introduction of a functionalized monofluoromethylene group, the building block must retain an active proton. Diethyl fluoromalonate possesses this essential enolizable alpha-proton, allowing for subsequent alkylation or Michael additions [1]. In contrast, diethyl difluoromalonate lacks an alpha-proton entirely, rendering it completely inert to alpha-alkylation and limiting its utility strictly to -CF2- transfer.

Evidence DimensionAlpha-alkylation capacity
Target Compound DataActive (enolizable alpha-proton present)
Comparator Or BaselineDiethyl difluoromalonate (Inactive, no alpha-proton)
Quantified DifferenceBinary (Reactive vs. Inert to alkylation)
ConditionsStandard enolate-driven C-C bond formation conditions

Buyers targeting complex fluoro-amino acids or branched fluorinated intermediates must select the monofluorinated malonate to enable downstream functionalization.

One-pot synthetic yield
Reported
79% from chlorotrifluoroethene
Supports synthetic route flexibility
Single-pot route; yield may vary with scale
SEI formation kinetics
Reported
F1DEM: reported higher reduction kinetics; 84% retention after 1000 cycles
Reported kinetic advantage over difluoromalonate in SiOx cells
5 Ah 21700 cylindrical batteries; practical cycling
Molar efficiency vs. dimethyl
Context-dependent
Dimethyl analog provides ~12% more moles per mass
Procurement efficiency trade-off
Physical property differences may influence selection

Synthesis of Fluorinated Pyrimidines and APIs

Directly leveraging its dual-ester handles, diethyl fluoromalonate is the precursor of choice for condensing with ureas or amidines to manufacture 5-fluorouracil derivatives, fluoro-barbiturates, and anti-fungal intermediates like those used in Voriconazole [1].

Safe Monofluoromethylation in Scale-Up Manufacturing

Due to its superior safety profile compared to ethyl fluoroacetate, it is ideal for industrial-scale processes requiring the introduction of a -CHF- group without triggering severe EHS regulatory burdens or acute toxicity risks [2].

Preparation of Fluoro-Amino Acids

Utilizing its enhanced alpha-acidity and retained enolizable proton, it serves as a primary building block for alpha-alkylation reactions, leading to the efficient synthesis of novel fluorinated amino acids for peptide drug discovery [3].

Application Fit

Application
Selection Property
Validation Focus
α-Fluoroarylacetic acid & fluorooxindole synthesis
α-fluorinated building block reactivity
Nucleophilic aromatic substitution compatibility
5-Fluorouracil derivative synthesis
One-pot synthetic route compatibility
Heterocycle formation efficiency
19F NMR carboxylesterase probe
Distinct kinetic parameters & chemical shift
Enzyme assay cross-validation in biological matrices
Li-ion battery electrolyte additive
Single α-fluorination pattern
SEI robustness and cycling stability evaluation

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

685-88-1

Wikipedia

Diethyl fluoromalonate

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